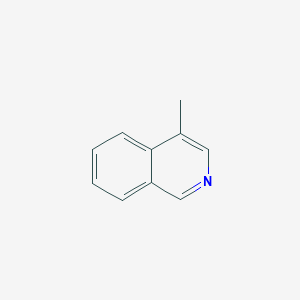

4-Metilisoquinolina

Descripción general

Descripción

Synthesis Analysis The synthesis of 4-methylisoquinoline has been achieved through various methods, including an efficient, one-pot synthesis via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization. This method is notable for its wide substrate range and good yields (Tian et al., 2013). Another approach involves visible light-promoted synthesis, demonstrating the versatility in synthesizing heterocyclic derivatives (Liu et al., 2016).

Molecular Structure Analysis The structure of 4-methylisoquinoline and its derivatives has been extensively studied. The molecular structure is defined by the presence of a methyl group attached to the isoquinoline skeleton, influencing its chemical properties and reactivity. Crystal and molecular structure investigations of similar derivatives have provided insights into their tautomeric forms and stability in various states (Davydov et al., 1993).

Chemical Reactions and Properties 4-Methylisoquinoline undergoes various chemical reactions, including cycloadditions and sulfonylations, to yield diverse heterocyclic derivatives. For instance, a molecular iodine-mediated cycloaddition has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines, highlighting the compound's versatility in organic synthesis (Zheng et al., 2018).

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antimaláricos

Los derivados de 4-metilisoquinolina se han investigado por su potencial como agentes antimaláricos. Un estudio publicado en Nature exploró una serie de compuestos basados en 4-ciano-3-metilisoquinolina que se dirigían a la bomba de eflujo de sodio PfATP4 en el parásito de la malaria Plasmodium falciparum. El compuesto principal, MB14, mostró una inhibición modesta del crecimiento del parásito, lo que sugiere que la this compound podría ser un andamiaje para desarrollar nuevos fármacos antimaláricos .

Inhibición del crecimiento del parásito

Se encontró que la misma serie de compuestos de 4-ciano-3-metilisoquinolina inhibían el crecimiento de cepas sensibles y resistentes a la cloroquina de P. falciparum. Esto indica que los derivados de this compound podrían desempeñar un papel en la superación de la resistencia a los fármacos en el tratamiento de la malaria .

Orientación a las quinasas de proteínas de parásitos

La this compound se ha reutilizado para inhibir la proteína quinasa A del parásito (PfPKA), que es crítica para la invasión de los glóbulos rojos humanos por P. falciparum. Aunque los compuestos sintetizados tenían una actividad mínima contra PfPKA, todavía inhibían potentemente el crecimiento del parásito, lo que sugiere otros objetivos importantes para la citocinesis y la invasión del parásito .

Investigación de enfermedades neurodegenerativas

Los alcaloides de isoquinolina, incluida la this compound, se han estudiado por sus actividades biológicas contra diversos patógenos infecciosos y trastornos neurodegenerativos. Sus diversas actividades biológicas los convierten en candidatos para desarrollar tratamientos para enfermedades como el Parkinson y el Alzheimer .

Inhibición de la bomba de eflujo de sodio

La inhibición de la bomba de eflujo de sodio PfATP4 por los derivados de this compound conduce a la acumulación de iones sodio dentro de los parásitos intracelulares, lo que causa hinchazón y lisis de los eritrocitos infectados. Este mecanismo podría explotarse para desarrollar fármacos que se dirijan selectivamente a las células infectadas sin dañar las sanas .

Nuevas vías de permeabilidad en la malaria

Se ha demostrado que los derivados de this compound afectan las nuevas vías de permeabilidad inducidas por el parásito de la malaria en la membrana del eritrocito. Comprender este proceso puede ayudar en el diseño de fármacos que eviten la entrada de sodio en los eritrocitos infectados, protegiéndolos así de la lisis .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Methylisoquinoline has been found to target Plasmodium falciparum , the parasite responsible for malaria . The primary targets within the parasite are the protein kinase A (PfPKA) and the sodium efflux pump PfATP4 . PfPKA is highly expressed late in the cell cycle of the parasite blood stage and has been shown to phosphorylate a critical invasion protein, Apical Membrane Antigen 1 . PfATP4 is involved in maintaining the sodium balance within the parasite .

Mode of Action

4-Methylisoquinoline interacts with its targets, leading to inhibition of their function. Although it was initially designed to inhibit PfPKA, it was found to have minimal activity against PfPKA, indicating that it likely has another target important to parasite cytokinesis and invasion . It was later found to inhibit the sodium efflux pump PfATP4 .

Biochemical Pathways

It is known that the inhibition of pfpka and pfatp4 disrupts the parasite’s life cycle, preventing it from invading new host cells . This disruption likely affects multiple downstream effects and pathways within the parasite.

Result of Action

The inhibition of PfPKA and PfATP4 by 4-Methylisoquinoline prevents the parasite from invading new host cells, effectively halting the progression of the disease . This results in a decrease in the number of parasites within the host, alleviating the symptoms of malaria.

Propiedades

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

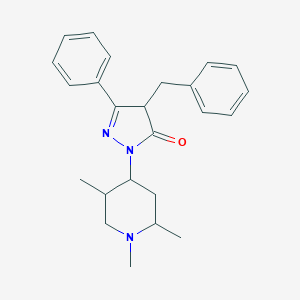

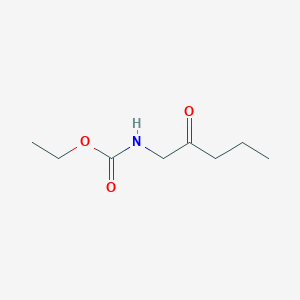

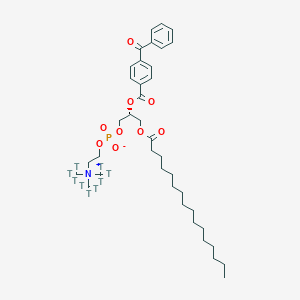

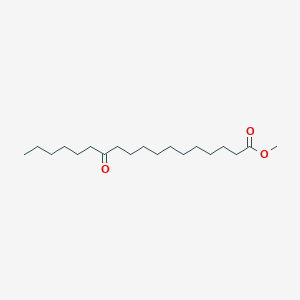

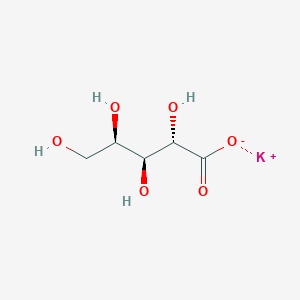

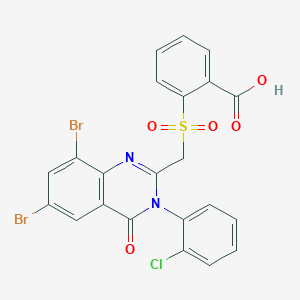

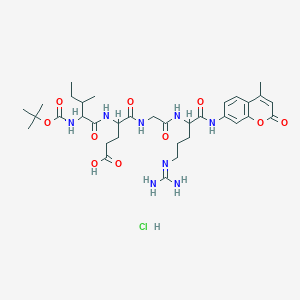

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain 4-methylisoquinoline derivatives exhibit promising pharmacological activities, including:

- Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]

- Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]

- Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []

- Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce 4-methylisoquinoline derivatives?

A2: Various synthetic approaches have been developed, including:

- Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]

- One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)